m-PEG3-S-Acetyl

Bioconjugation ADC PROTAC

m-PEG3-S-Acetyl (CAS: 857284-78-7) is a discrete, monodisperse heterobifunctional polyethylene glycol (PEG) linker. It features a methoxy-terminated triethylene glycol (PEG3) spacer and an S-acetyl-protected thiol group, with a molecular formula of C9H18O4S and a precise molecular weight of 222.30 g/mol.

Molecular Formula C9H18O4S
Molecular Weight 222.30 g/mol
Cat. No. B609249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG3-S-Acetyl
Synonymsm-PEG3-S-Acetyl
Molecular FormulaC9H18O4S
Molecular Weight222.30 g/mol
Structural Identifiers
InChIInChI=1S/C9H18O4S/c1-9(10)14-8-7-13-6-5-12-4-3-11-2/h3-8H2,1-2H3
InChIKeyDTUUOURANKYUBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





m-PEG3-S-Acetyl for PROTAC Synthesis and ADC Development: A Technical Procurement Overview


m-PEG3-S-Acetyl (CAS: 857284-78-7) is a discrete, monodisperse heterobifunctional polyethylene glycol (PEG) linker . It features a methoxy-terminated triethylene glycol (PEG3) spacer and an S-acetyl-protected thiol group, with a molecular formula of C9H18O4S and a precise molecular weight of 222.30 g/mol . This compound is a critical reagent for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and is also employed in antibody-drug conjugate (ADC) development and other bioconjugation applications where controlled thiol reactivity is required .

Why Generic PEG Linkers Cannot Substitute for m-PEG3-S-Acetyl in Bioconjugation Workflows


Generic or polydisperse PEG linkers lack the precise molecular definition and functional orthogonality of m-PEG3-S-Acetyl, leading to significant analytical and performance variability . Unlike monodisperse m-PEG3-S-Acetyl, polydisperse PEGs are mixtures of different chain lengths, which result in heterogeneous conjugates that complicate characterization, reduce reproducibility, and can lead to unpredictable pharmacokinetic and pharmacodynamic profiles [1]. Furthermore, the specific S-acetyl protecting group on m-PEG3-S-Acetyl provides a stable, masked thiol that can be selectively deprotected under mild, biocompatible conditions, a level of controlled reactivity not guaranteed by other thiol-protecting strategies or un-protected thiols which are prone to oxidation and off-target reactions .

Quantitative Evidence for m-PEG3-S-Acetyl Performance Relative to Analogs and Alternatives


Precise Molecular Weight and Monodispersity vs. Polydisperse PEG for Reproducible Conjugation

m-PEG3-S-Acetyl is a monodisperse PEG linker, meaning it is a single, defined molecule with a polydispersity index (PDI) of 1.0 . In contrast, conventional polydisperse PEG linkers are mixtures of different chain lengths, resulting in a PDI greater than 1 (Đ > 1) [1]. This molecular uniformity is critical for ensuring batch-to-batch consistency and simplifying analytical characterization of final conjugates .

Bioconjugation ADC PROTAC PEGylation Analytical Characterization

PEG3 Spacer Length (13 Atoms) Optimized for Linker Flexibility vs. Shorter PEG Analogs

The PEG3 spacer in m-PEG3-S-Acetyl provides a specific length of approximately 13 atoms [1]. This length is distinct from shorter PEG analogs like PEG2 (approx. 10 atoms) and can influence the efficiency of ternary complex formation in PROTACs, a critical determinant of degradation potency . Linker length is a key variable optimized for each target protein and E3 ligase pair.

PROTAC Linker Optimization Structure-Activity Relationship Ternary Complex Formation

S-Acetyl Protected Thiol Provides Enhanced Oxidation Stability vs. Free Thiol Linkers

The S-acetyl group in m-PEG3-S-Acetyl acts as a protecting group, providing significant stability against oxidation compared to an unprotected free thiol [1]. Free thiols are highly susceptible to oxidation in air, forming disulfide bonds, which can lead to premature cross-linking and loss of reactive functionality. The thioester linkage in the S-acetyl group is stable under neutral conditions and can be selectively deprotected with a mild base like hydroxylamine .

Bioconjugation Thiol Chemistry Oxidation Stability Controlled Deprotection

Commercially Available High Purity (≥95%) vs. Custom-Synthesized Reagents

m-PEG3-S-Acetyl is commercially available with a guaranteed purity of ≥95% (and often ≥98%) from multiple reputable vendors . This high purity standard ensures consistent reactivity and minimizes batch-to-batch variability in critical conjugation applications. In contrast, custom or in-house synthesized versions of similar linkers may not have this level of quality control or purity verification.

Quality Control Purity Reproducibility Procurement

Optimal Research and Industrial Application Scenarios for m-PEG3-S-Acetyl Linker


Synthesis of PROTAC Molecules Requiring a Precise 13-Atom PEG3 Linker

m-PEG3-S-Acetyl is ideally suited as a building block for synthesizing PROTACs where a linker length of approximately 13 atoms has been empirically determined to be optimal for inducing ternary complex formation between the target protein and E3 ligase . Its monodisperse nature ensures a homogeneous final PROTAC product, which simplifies biological evaluation and improves reproducibility .

ADC and Bioconjugate Development Requiring Controlled, Stable Thiol Introduction

For the development of ADCs or other bioconjugates, m-PEG3-S-Acetyl provides a stable, protected thiol handle that can be incorporated into a payload or linker construct . The S-acetyl group prevents oxidation and off-target reactivity during multi-step synthesis and purification. Following conjugation to an antibody or protein, the thiol is selectively deprotected under mild, non-denaturing conditions (e.g., using hydroxylamine) for site-specific conjugation, enabling higher drug-to-antibody ratios (DARs) with reduced aggregation .

Thiolation of Biomolecules for Surface Immobilization and Sensing

m-PEG3-S-Acetyl can be used to introduce a masked thiol group onto biomolecules (e.g., peptides, oligonucleotides) . The methoxy cap ensures a non-reactive terminus, directing the conjugation to the thiol end. After deprotection, the resulting free thiol can be used for oriented immobilization onto gold surfaces or maleimide-activated biosensors, a common requirement in surface plasmon resonance (SPR) and other bioanalytical techniques .

Hydrophilic PEGylation to Enhance Solubility and Reduce Immunogenicity

The hydrophilic PEG3 spacer in m-PEG3-S-Acetyl can be used to improve the aqueous solubility and pharmacokinetic profile of hydrophobic drug payloads or imaging probes . Studies have shown that incorporating PEG linkers can significantly increase circulation half-life (e.g., 2.5-fold to 11.2-fold extensions for 4kDa and 10kDa PEG) and reduce off-target toxicity in ADC models . While m-PEG3-S-Acetyl is a short linker, it can serve as a building block for longer PEG chains, imparting initial solubility and flexibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for m-PEG3-S-Acetyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.